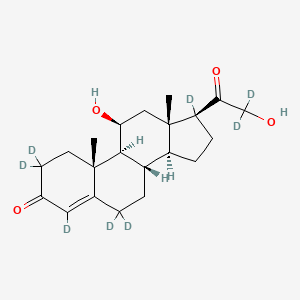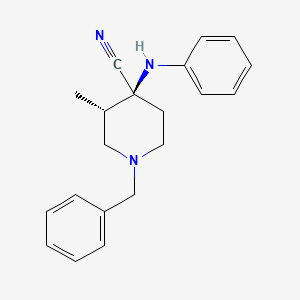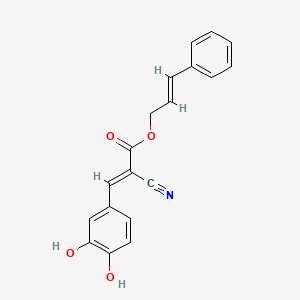
肉桂基-3,4-二羟基-α-氰基肉桂酸酯
描述
Synthesis Analysis
CDC's synthesis involves complex chemical reactions, including esterification and catalytic processes. For example, Poly[(4-N-ethylene-N-ethylamino)-α-cyanocinnamate] was synthesized through solution esterification and melt transesterification processes, showcasing a method for creating polymers with significant molecular weight and varying glass transition temperatures (Stenger-Smith et al., 1991). Furthermore, asymmetric synthesis of α-chiral dihydrocinnamates demonstrated the production of optically active dihydrocinnamate derivatives, highlighting advanced techniques in synthesizing this compound with specific chiral properties (Hashimoto et al., 2007).
Molecular Structure Analysis
The molecular structure of CDC and its complexes has been extensively analyzed using spectroscopic methods. The structure determination of a complex of cinnamycin (a related compound) with lysophosphatidylethanolamine using 1H-NMR illustrated the detailed molecular interaction and the formation of a hydrophobic pocket crucial for binding to specific ligands (Hosoda et al., 1996).
Chemical Reactions and Properties
CDC has been shown to be a potent inhibitor of 5-Lipoxygenase, an enzyme involved in the metabolism of arachidonic acid to leukotrienes, which are mediators in inflammatory and allergic responses. This inhibition suggests CDC's potential in therapeutic applications related to inflammation and allergies (Pergola et al., 2011).
Physical Properties Analysis
The physical properties of CDC derivatives have been explored, particularly in the context of synthesis and material science. For instance, the synthesis of poly[(4-N-ethylene-N-ethylamino)-α-cyanocinnamate] revealed its amorphous nature with specific glass transition temperatures, indicating its potential application in polymer science (Stenger-Smith et al., 1991).
Chemical Properties Analysis
The chemical properties of CDC and related compounds have been studied, with findings indicating their role as potent inhibitors in various biological processes. For example, CDC's efficacy in inhibiting lipoxygenase enzymes suggests a significant potential in medical and pharmacological applications (Pergola et al., 2011). Additionally, derivatives of cinnamic acid, such as CDC, have been found to interact with mitochondrial aldehyde dehydrogenase, further illustrating the compound's broad chemical properties and potential applications (Poole et al., 1993).
科学研究应用
Inhibition of 5-Lipoxygenase
- Application Summary: CDC is a potent and direct inhibitor of 5-Lipoxygenase (5-LO), an enzyme that catalyzes the conversion of arachidonic acid into bioactive lipid mediators .
- Methods of Application: CDC’s inhibitory effect on 5-LO was evaluated in cell-free assays using purified human recombinant enzyme or leukocyte homogenates .
- Results: CDC reduced 5-LO activity with IC50 values in the low nanomolar range (9-25 nM) and a selectivity index of approximately 35 and 15 over platelet-type 12-LO (p12-LO) and 15-LO1, respectively . It also inhibited 5-LO product formation in intact human polymorphonuclear leukocytes and monocytes .
Potential Research in Type 1 Diabetes Mellitus
未来方向
CDC has been proposed as a potent and selective inhibitor of platelet-type 12-LO (p12-LO), and it has been shown to be a potent and direct inhibitor of 5-LO . This suggests that CDC could have potential applications in the treatment of conditions related to these enzymes. Further development of CDC as a lead compound is encouraged .
属性
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2/b7-4+,16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHYFEJMJXGPGN-UYHGDYIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate | |
CAS RN |
132465-11-3 | |
| Record name | 132465-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



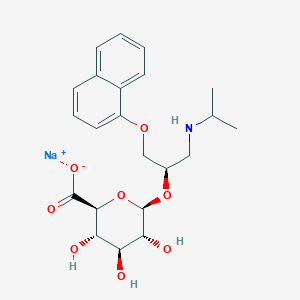
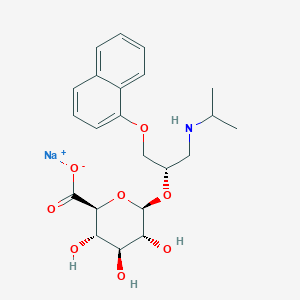
![myo-Inositol-d6 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/no-structure.png)
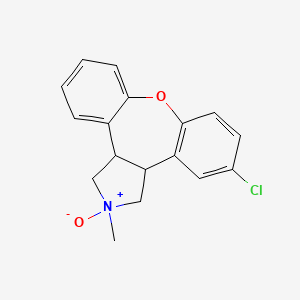
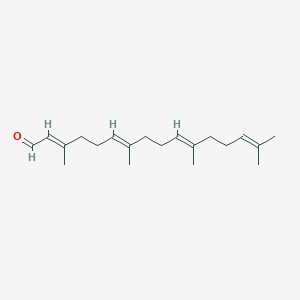
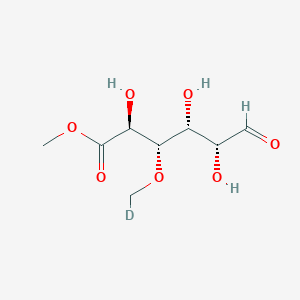
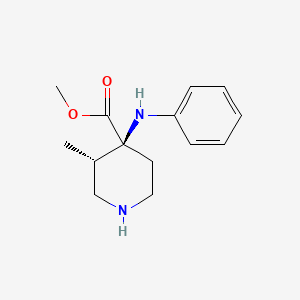
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)
